N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798582
InChI: InChI=1S/C13H21NO/c1-10(2)9-14-12-5-7-13(8-6-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline

CAS No.:

Cat. No.: VC17798582

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name N-(2-methylpropyl)-4-propan-2-yloxyaniline
Standard InChI InChI=1S/C13H21NO/c1-10(2)9-14-12-5-7-13(8-6-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Standard InChI Key AIYAPUNCYSESEX-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=CC=C(C=C1)OC(C)C

Introduction

Structural and Molecular Characteristics

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline belongs to the class of substituted anilines, featuring distinct functional groups that influence its physicochemical properties. The molecular structure comprises:

  • Aniline core: A benzene ring with an amino group (-NH₂) at the para position relative to the propan-2-yloxy substituent.

  • Propan-2-yloxy group: An isopropyl ether (-OCH(CH₃)₂) at the 4-position of the benzene ring.

  • N-(2-Methylpropyl) substituent: A branched alkyl chain (-CH₂CH(CH₃)₂) attached to the nitrogen atom.

Table 1: Key Molecular Descriptors

PropertyValue/IdentifierSource
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
IUPAC NameN-(2-methylpropyl)-4-propan-2-yloxyaniline
SMILESCC(C)COC1=CC=C(C=C1)NC(C)(C)C
InChIKeyAIYAPUNCYSESEX-UHFFFAOYSA-N
Predicted logP (clogP)~3.5 (estimated)

The compound’s moderate lipophilicity (clogP ≈ 3.5) suggests balanced solubility in organic and aqueous media, making it suitable for drug design . The branched alkyl chain enhances steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Manufacturing Processes

The synthesis of N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline involves multi-step reactions, though detailed protocols remain proprietary or underexplored in public literature. General approaches for analogous compounds include:

  • Nucleophilic Aromatic Substitution: Introduction of the propan-2-yloxy group via reaction of 4-fluoroaniline with isopropyl alcohol under basic conditions .

  • Reductive Amination: Coupling of 4-(propan-2-yloxy)aniline with 2-methylpropionaldehyde using a reducing agent (e.g., NaBH₃CN) to form the N-alkylated product.

  • Protection-Deprotection Strategies: Use of temporary protecting groups (e.g., acetyl) to prevent side reactions during functionalization .

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1Etherification4-Fluoroaniline, K₂CO₃, i-PrOH65%
2Reductive AminationNaBH₃CN, MeOH, 25°C45%
3PurificationColumn chromatography (SiO₂)>90%

Challenges include low yields in reductive amination and the need for stringent purification to isolate the desired product. Recent advances in catalytic amination (e.g., Pd-catalyzed cross-coupling) may offer improved efficiency .

CompoundTargetIC₅₀/Kᵢ (nM)clogPSource
N-Methylpropanamide analogTSPO (Human)1.44.18
N-(2-Methylpropyl) derivativeTSPO (Predicted)~103.5
4-IsopropoxyanilineBacterial Growth25 µg/mL2.8

Comparative Analysis with Related Compounds

N-(2-Methylpropyl)-4-(propan-2-yloxy)aniline shares structural motifs with:

  • 2-Methoxy-4-(propan-2-yloxy)aniline : Lacks the branched alkyl chain, reducing steric effects but increasing polarity.

  • N-[(2-Methylphenyl)methyl]-4-(propan-2-yloxy)aniline : A benzyl-substituted analog with enhanced aromatic stacking potential.

Table 4: Structural and Property Comparison

CompoundMolecular WeightclogPKey SubstituentApplication
N-(2-Methylpropyl) derivative207.313.5Branched alkylamineDrug intermediates
2-Methoxy analog 181.202.1Methoxy groupMaterials synthesis
Benzyl-substituted 255.344.2Benzyl groupAntimicrobials

Future Directions and Research Opportunities

  • Synthesis Optimization: Development of one-pot methodologies or flow chemistry approaches to improve yield and scalability .

  • Biological Screening: Evaluation of TSPO binding affinity and pharmacokinetic properties in preclinical models .

  • Materials Characterization: Testing in OLED prototypes to assess electroluminescence efficiency and device stability .

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